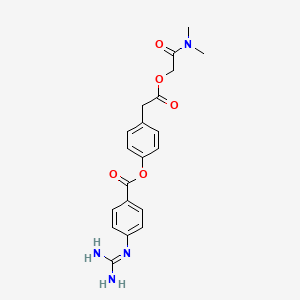
卡莫司他
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Camostat plays a significant role in biochemical reactions by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. One of the primary targets of Camostat is the enzyme transmembrane protease serine 2 (TMPRSS2). By inhibiting TMPRSS2, Camostat prevents the activation of viral spike proteins, thereby blocking viral entry into host cells . Additionally, Camostat interacts with other proteases such as trypsin and kallikrein, further contributing to its inhibitory effects .
Cellular Effects
Camostat exerts various effects on different types of cells and cellular processes. In epithelial cells, Camostat has been shown to inhibit the entry of viruses by blocking the activation of viral spike proteins . This inhibition disrupts cell signaling pathways that are essential for viral replication. Furthermore, Camostat influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . In pancreatic cells, Camostat reduces inflammation and fibrosis, thereby improving cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of Camostat involves its binding interactions with serine proteases. Camostat forms a covalent bond with the active site of TMPRSS2, leading to irreversible inhibition of the enzyme . This inhibition prevents the cleavage and activation of viral spike proteins, thereby blocking viral entry into host cells. Additionally, Camostat inhibits other proteases such as trypsin and kallikrein through similar binding interactions . These inhibitory effects result in reduced proteolytic activity and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Camostat have been observed to change over time. Camostat is relatively stable under physiological conditions, but it undergoes hydrolysis to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . The stability and degradation of Camostat and its metabolites have been studied extensively, revealing that the compound maintains its inhibitory effects over extended periods . Long-term studies have shown that Camostat can reduce inflammation and fibrosis in pancreatic cells, leading to improved cellular function .
Dosage Effects in Animal Models
The effects of Camostat vary with different dosages in animal models. At low doses, Camostat has been shown to effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At higher doses, Camostat can lead to toxic effects such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Camostat is involved in several metabolic pathways, primarily through its interaction with serine proteases. Upon administration, Camostat is rapidly hydrolyzed to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . This metabolite further undergoes hydrolysis to form the non-active metabolite 4-guanidinobenzoic acid (GBA) . The metabolic flux and levels of these metabolites have been studied to understand the pharmacokinetics and pharmacodynamics of Camostat .
Transport and Distribution
Camostat is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . Camostat interacts with transporters and binding proteins that facilitate its distribution to specific tissues, including the pancreas and lungs . The localization and accumulation of Camostat in these tissues are critical for its therapeutic effects .
Subcellular Localization
The subcellular localization of Camostat is essential for its activity and function. Camostat is primarily localized in the cytoplasm, where it interacts with serine proteases . Targeting signals and post-translational modifications direct Camostat to specific compartments within the cell, ensuring its effective inhibition of proteolytic activity . The subcellular distribution of Camostat has been studied to understand its mechanism of action and therapeutic potential .
准备方法
卡莫司他的合成涉及两个关键片段的偶联:对氨基苯甲酸和2-(二甲氨基)-2-氧代乙基 2-(4-羟基苯基)乙酸酯 . 该过程通常使用三卤三嗪作为偶联剂,从酸和醇官能团形成酯 . 这种方法在经济上和实践上都适用于工业生产。
化学反应分析
卡莫司他经历了各种化学反应,包括:
氧化和还原: 由于结构稳定,卡莫司他这类反应较少见。
取代: 卡莫司他可以进行取代反应,尤其是在酯和酰胺官能团上。
这些反应中常用的试剂包括酸、碱和促进水解的特定酶。 这些反应形成的主要产物通常是水解代谢产物,这些代谢产物保留了生物活性 .
相似化合物的比较
卡莫司他常与萘莫司他进行比较,萘莫司他也是一种丝氨酸蛋白酶抑制剂。 两种化合物均抑制TMPRSS2,但萘莫司他具有更高的抑制效力,因为其对该酶的亲和力更高 . 其他类似化合物包括:
加贝酯: 另一种用于类似适应症的丝氨酸蛋白酶抑制剂。
属性
IUPAC Name |
[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIMHXSUQUHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59721-29-8 (monomethanesulfonate) | |
| Record name | Camostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044010 | |
| Record name | Camostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell. | |
| Record name | Camostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59721-28-7 | |
| Record name | Camostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Camostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194-198 | |
| Record name | Camostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


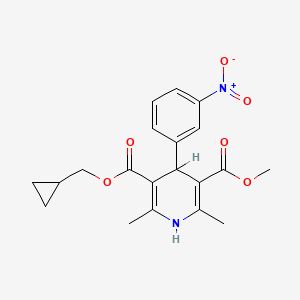
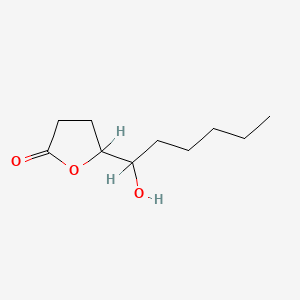
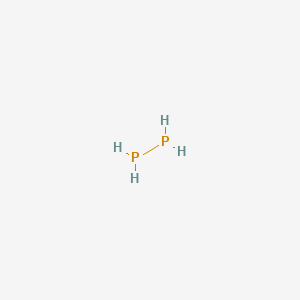

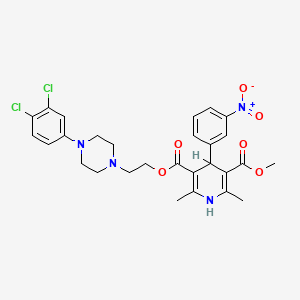
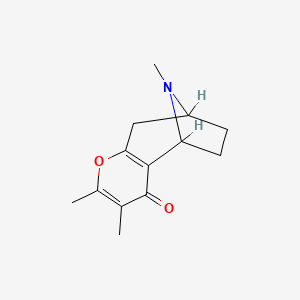
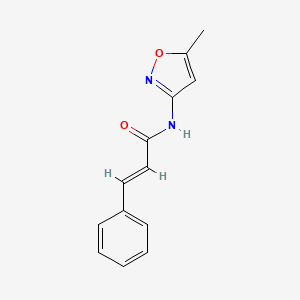
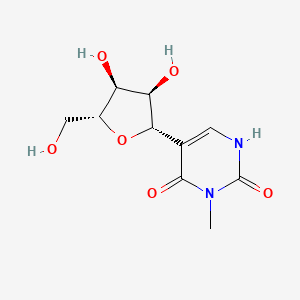
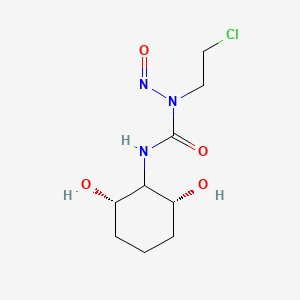
![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
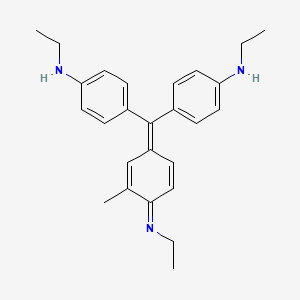
![(6R,7S)-7-({[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1201449.png)
